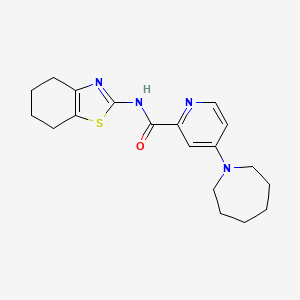
4-(azepan-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(azepan-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C19H24N4OS and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.16708258 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound primarily targets Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN . This is essential as the deactivation of PTEN can lead to uncontrolled cell growth and proliferation, a hallmark of cancer .
Biochemical Pathways
The compound affects the PTEN/PI3K/Akt pathway . Normally, PTEN dephosphorylates PIP3, a product of PI3K, thereby inhibiting the Akt pathway. When pten is deactivated due to phosphorylation by ck2 and gsk3β, this inhibition is lifted, leading to the activation of the akt pathway . By inhibiting CK2 and GSK3β, the compound prevents PTEN deactivation, thereby inhibiting the Akt pathway .
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation, leading to the inhibition of the Akt pathway . This can potentially halt uncontrolled cell growth and proliferation, thereby exerting an anti-cancer effect .
Biochemical Analysis
Biochemical Properties
The compound 4-(azepan-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide has been found to interact with several enzymes and proteins. For instance, it has been reported to act as an inhibitor of bacterial DNA gyrase B (GyrB), a type II topoisomerase . The compound forms stable molecular complexes with the enzyme, affecting its function .
Cellular Effects
In terms of cellular effects, 4-(azepan-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide has been shown to exhibit significant inhibitory activity against certain cell lines . It has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(azepan-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide involves binding interactions with biomolecules and changes in gene expression . The compound binds to the GyrB enzyme, inhibiting its activity and thereby affecting DNA replication .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits long-term effects on cellular function .
Properties
IUPAC Name |
4-(azepan-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c24-18(22-19-21-15-7-3-4-8-17(15)25-19)16-13-14(9-10-20-16)23-11-5-1-2-6-12-23/h9-10,13H,1-8,11-12H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZQZESKTUYQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=C2)C(=O)NC3=NC4=C(S3)CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{2-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6506126.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine](/img/structure/B6506131.png)
![4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6506156.png)
![N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide](/img/structure/B6506159.png)
![N'-(2-fluorophenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B6506164.png)
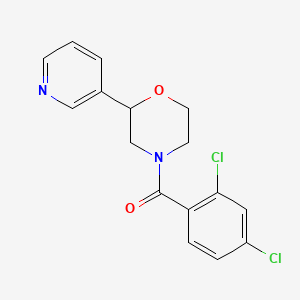
![4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one](/img/structure/B6506186.png)
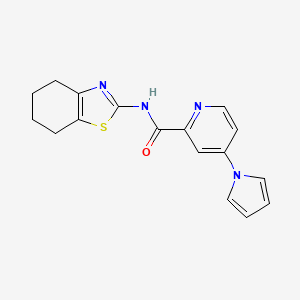
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide](/img/structure/B6506198.png)
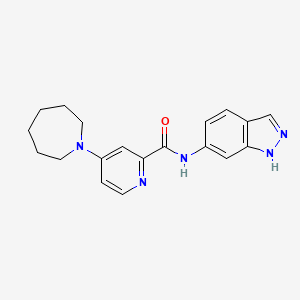
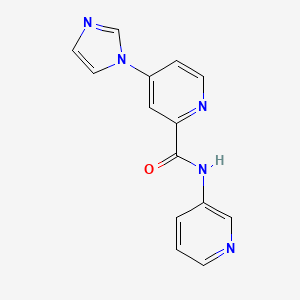
![N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6506219.png)
![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)
![{[4-(2-methoxybenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine](/img/structure/B6506227.png)
